molecular formula C9H8O2 B167084 Vinyl benzoate CAS No. 769-78-8

Vinyl benzoate

Cat. No. B167084
M. Wt: 148.16 g/mol
InChI Key: KOZCZZVUFDCZGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04424359

Procedure details

Analogously to the procedure described in Example I, 0.285 g of the polymer prepared according to Example 16 and having a palladium content of 18.5% by weight, are warmed to 60°-65° C. with 12.2 g of benzoic acid and 55.4 ml of vinyl acetate. After 29 hours, 11.3 g of vinyl benzoate have formed, corresponding to a yield of 76% of theory. Using the recovered catalyst, 10.4 g of vinyl benzoate, corresponding to 70.5% of theory are again obtained after 20 hours in a further reaction batch.
[Compound]
Name
polymer
Quantity
0.285 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step Two
Quantity
55.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
76%

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:10](OC=C)(=O)[CH3:11]>[Pd]>[C:1]([O:9][CH:10]=[CH2:11])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
polymer
Quantity
0.285 g
Type
reactant
Smiles
Step Two
Name
Quantity
12.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Name
Quantity
55.4 mL
Type
reactant
Smiles
C(C)(=O)OC=C
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared

Outcomes

Product
Details
Reaction Time
29 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)OC=C
Measurements
Type Value Analysis
AMOUNT: MASS 11.3 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.